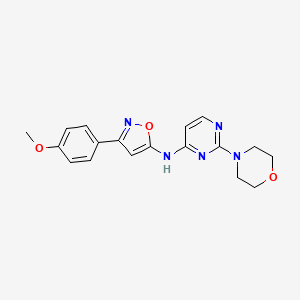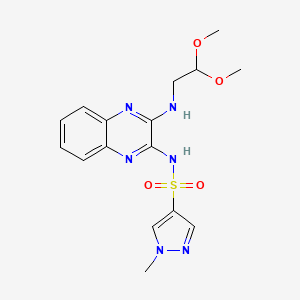
BO-264
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BO-264: is a highly potent and orally active inhibitor of transforming acidic coiled-coil 3 (TACC3) . It specifically blocks the function of the FGFR3-TACC3 fusion protein . This compound has broad-spectrum antitumor activity .
Wirkmechanismus
BO-264, also known as 3-(4-Methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine or 3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine, is a novel compound with significant potential in cancer therapeutics .
Target of Action
This compound primarily targets the Transforming Acidic Coiled-Coil 3 (TACC3) protein . TACC3 is a microtubule-associated protein that plays critical roles in protecting microtubule stability and centrosome integrity . It is frequently upregulated in a broad spectrum of cancers, including breast cancer .
Mode of Action
This compound interacts directly with TACC3, as validated by several biochemical methods . It specifically blocks the function of the FGFR3-TACC3 fusion protein . This interaction leads to a spindle assembly checkpoint-dependent mitotic arrest, DNA damage, and apoptosis .
Biochemical Pathways
The inhibition of TACC3 by this compound affects the microtubule stability and centrosome integrity, leading to mitotic spindle defects and preventing proper mitotic progression . This results in DNA damage and apoptotic cell death .
Pharmacokinetics
The pharmacokinetics and pharmacodynamics properties of this compound are currently being tested . It has been observed that this compound is orally active and demonstrates superior antiproliferative activity in aggressive breast cancer subtypes .
Result of Action
This compound induces spindle assembly checkpoint-dependent mitotic arrest, DNA damage, and apoptosis . It significantly decreases centrosomal TACC3 during both mitosis and interphase . This compound has shown potent antiproliferative activity in the NCI-60 cell line panel compromising of nine different cancer types .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it has been observed that this compound significantly inhibited the growth of cells harboring FGFR3–TACC3 fusion, an oncogenic driver in diverse malignancies . Furthermore, its oral administration significantly impaired tumor growth in immunocompromised and immunocompetent breast and colon cancer mouse models .
Analyse Chemischer Reaktionen
Reaktionstypen: BO-264 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Detaillierte Informationen zu spezifischen Reaktionen sind schwer fassbar.
Häufige Reagenzien und Bedingungen: Ohne genaue Daten können wir keine spezifischen Reagenzien und Bedingungen angeben. Forscher müssten dies weiter untersuchen.
Hauptprodukte: Die Hauptprodukte, die aus this compound-Reaktionen resultieren, hängen von den durchgeführten spezifischen Reaktionen ab. Leider sind diese Informationen nicht readily available.
Wissenschaftliche Forschungsanwendungen
Krebsforschung: BO-264 zeigt eine bemerkenswerte Antikrebsaktivität gegen mehrere menschliche Krebszelllinien, darunter Brustkrebszellen mit FGFR3-TACC3-Fusion.
Biologie: Seine Auswirkungen auf die mitotische Arretierung, DNA-Schäden und Apoptose machen es relevant für zellbiologische Studien.
Medizin: Weitere Forschung kann therapeutische Anwendungen aufdecken.
5. Wirkmechanismus
Der genaue Mechanismus, durch den this compound seine Wirkung ausübt, beinhaltet die Hemmung von TACC3, einem Protein, das mit der Spindel-Assemblierungsstellen-abhängigen (SAC)-mitotischen Arretierung, DNA-Schäden und Apoptose assoziiert ist .
Vergleich Mit ähnlichen Verbindungen
Leider sind direkte Vergleiche mit ähnlichen Verbindungen in den bereitgestellten Informationen nicht verfügbar. Forscher müssten verwandte Literatur untersuchen, um ähnliche Verbindungen zu identifizieren.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-24-14-4-2-13(3-5-14)15-12-17(26-22-15)20-16-6-7-19-18(21-16)23-8-10-25-11-9-23/h2-7,12H,8-11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCGBYNVBFVRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)NC3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993325.png)
![2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2993326.png)



![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2993330.png)
![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2993334.png)

![N-(4-methylcyclohexyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2993338.png)
![2-Methyl-4-(4-methyl-1-piperidinyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2993340.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2993341.png)


